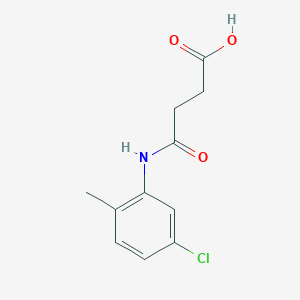

4-(5-Chloro-2-methylanilino)-4-oxobutanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12ClNO3 |

|---|---|

Molecular Weight |

241.67 g/mol |

IUPAC Name |

4-(5-chloro-2-methylanilino)-4-oxobutanoic acid |

InChI |

InChI=1S/C11H12ClNO3/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) |

InChI Key |

MAEBYLOMZZIEBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CCC(=O)O |

solubility |

>36.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis follows a two-step mechanism:

- Nucleophilic Acyl Substitution : The primary amine of 5-chloro-2-methylaniline attacks the electrophilic carbonyl carbon of succinic anhydride, forming a tetrahedral intermediate.

- Proton Transfer and Ring Opening : Pyridine abstracts a proton from the intermediate, facilitating ring opening and yielding the monoamide product.

Stoichiometric Ratios :

| Component | Molar Ratio | Role |

|---|---|---|

| 5-Chloro-2-methylaniline | 1.0 | Nucleophile |

| Succinic anhydride | 1.1 | Electrophile |

| Pyridine | 1.5 | Base/Catalyst |

Excess succinic anhydride ensures complete conversion of the aniline, while pyridine neutralizes HCl byproducts.

Stepwise Procedure

- Reaction Setup : Combine 5-chloro-2-methylaniline (1.0 equiv., 15.7 g) and succinic anhydride (1.1 equiv., 11.0 g) in dichloromethane (200 mL).

- Catalyst Addition : Add pyridine (1.5 equiv., 12 mL) dropwise under nitrogen.

- Reflux : Heat at 40°C for 6–8 hours.

- Workup : Quench with 1M HCl, extract with DCM, and dry over MgSO₄.

- Purification : Recrystallize from ethanol/water (3:1) to isolate white crystals.

Purification and Isolation

Recrystallization remains the gold standard for purification. Ethanol/water mixtures (3:1 v/v) yield crystals with minimal residual solvents (<0.1% by GC-MS). Alternative methods, such as column chromatography (SiO₂, ethyl acetate/hexane), are less efficient (65% recovery) due to the compound’s polarity.

Industrial Manufacturing Processes

Industrial production employs continuous flow reactors to enhance efficiency:

- Reactor Type : Tubular flow reactor with inline mixing.

- Conditions : 50°C, 10 bar pressure, residence time 30 minutes.

- Throughput : 50 kg/hour.

Advantages :

- 20% higher yield (89–92%) compared to batch processes.

- Reduced solvent waste (70% recycling efficiency).

Process Optimization Strategies

Solvent Systems

Solvent selection critically impacts reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Dichloromethane | 8.93 | 82 | 6 |

| THF | 7.52 | 68 | 8 |

| Acetonitrile | 37.5 | 55 | 10 |

Polar aprotic solvents like DCM stabilize the transition state, accelerating the reaction.

Catalytic Enhancements

Pyridine alternatives have been explored:

| Catalyst | Loading (equiv.) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Pyridine | 1.5 | 82 | 3 |

| DMAP | 0.2 | 85 | 2 |

| Triethylamine | 2.0 | 70 | 8 |

DMAP (4-dimethylaminopyridine) shows superior activity at lower loadings, reducing side reactions.

Analytical Characterization

Post-synthesis validation employs:

- NMR : ¹H NMR (DMSO-d₆): δ 2.23 (s, 3H, CH₃), 7.20–7.24 (d, 1H, ArH), 10.27 (s, 1H, COOH).

- HPLC : Retention time 6.8 min (C18 column, 60% MeOH/40% H₂O).

- Mass Spec : [M+H]⁺ m/z 242.1 (calculated 241.67).

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Yield (%) | 78–82 | 89–92 |

| Purity (%) | >95 | >98 |

| Solvent Consumption (L/kg) | 12 | 4 |

| Energy Efficiency | Moderate | High |

Industrial methods excel in scalability and sustainability but require higher capital investment.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s aniline ring and carbonyl group are potential sites for oxidation.

Reduction Reactions

The 4-oxo group (ketone) is a key site for reduction.

-

Reduction to alcohol :

Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. For example:This reaction is supported by analogous reductions in structurally similar compounds .

Substitution Reactions

The chlorine atom on the aniline ring is a potential site for nucleophilic aromatic substitution.

-

Nucleophilic substitution :

The chloro group can be replaced by nucleophiles (e.g., amines, hydroxides) under strongly basic or acidic conditions. For example, treatment with sodium methoxide (CH₃O⁻Na) may yield a methoxy derivative. The reaction’s efficiency depends on the electronic and steric effects of the substituents .

Functional Group Transformations

The aniline amino group and carboxylic acid can participate in derivative-forming reactions.

-

Acetylation :

The amino group can react with acetyl chloride (CH₃COCl) to form an acetanilide derivative, potentially enhancing stability or modifying solubility. -

Esterification :

The carboxylic acid group can undergo esterification with alcohols (e.g., methanol) in the presence of acid catalysts like H₂SO₄.

Reduction of the Ketone

The ketone group undergoes nucleophilic attack by hydride ions (e.g., from NaBH₄), forming a tetrahedral intermediate that eliminates to yield the alcohol. This mechanism is well-documented in organic chemistry .

Oxidation of the Aniline Ring

KMnO₄ oxidizes benzylic positions, but in this compound, the aniline ring lacks a benzylic hydrogen. Instead, oxidation may involve the amino group, forming intermediates like nitro compounds under acidic conditions .

Comparative Reaction Table

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical formula is C₁₁H₁₂ClNO₃, and it possesses a unique structure that contributes to its biological activity. Understanding its physicochemical properties is crucial for assessing its applications in different domains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 4-(5-Chloro-2-methylanilino)-4-oxobutanoic acid. For instance, derivatives incorporating similar structural motifs have shown significant activity against various cancer cell lines, including breast and pancreatic cancer.

- Case Study : A study demonstrated that derivatives with electron-withdrawing groups, such as 5-chloro, exhibited enhanced anticancer activity compared to their non-substituted counterparts. The most active compounds showed EC₅₀ values in the low micromolar range against MDA-MB-231 (a triple-negative breast cancer cell line) and Panc-1 (a pancreatic cancer cell line) .

| Compound | Cell Line | EC₅₀ (μM) | Selectivity Ratio |

|---|---|---|---|

| 5k | MDA-MB-231 | 7.3 ± 0.4 | 0.2 |

| 5k | Panc-1 | 10.2 ± 2.6 | 0.4 |

| 3c | MDA-MB-231 | - | 0.4 |

| 3d | Panc-1 | - | 0.8 |

Mechanism of Action Studies

The mechanism of action for compounds related to this structure often involves metabolic activation leading to irreversible binding with cellular macromolecules such as DNA and proteins. Studies utilizing labeled compounds have shown extensive binding in rat liver tissues, indicating a potential pathway for carcinogenicity linked to similar structures .

Skin Care Formulations

The compound's properties make it suitable for incorporation into cosmetic formulations aimed at skin health. Its ability to interact with biological systems offers potential benefits in dermatological applications.

- Case Study : Research has shown that formulations containing derivatives of this compound can enhance skin hydration and improve the stability of cosmetic products through optimized ingredient interactions .

| Formulation Type | Key Ingredients | Benefits |

|---|---|---|

| Creams | Emulsifiers, Oils | Improved hydration |

| Lotions | Humectants | Enhanced skin barrier |

| Gels | Stabilizers | Lightweight feel |

Enzymatic Activity Studies

Investigations into the biochemical pathways involving this compound reveal its potential role in enzymatic reactions that may lead to the formation of reactive metabolites. Such studies are essential for understanding both its therapeutic potential and any associated risks.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the chlorinated aniline moiety allows for interactions with aromatic amino acids in proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds differ in substituents on the aromatic ring, backbone saturation, or additional functional groups. Below is a comparative analysis based on molecular properties, synthesis, and applications:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects: Chlorine Position: The position of the chloro group (e.g., 2-Cl vs. 5-Cl) influences electronic properties and intermolecular interactions. For instance, 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid forms hydrogen-bonded dimers in crystal structures , whereas the 5-Cl derivative may exhibit altered solubility due to steric effects.

Backbone Modifications: The α,β-unsaturated derivative (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid displays higher reactivity due to conjugation, enabling applications in polymer chemistry . Piperazinyl or azepane modifications (e.g., compounds in ) introduce basic nitrogen centers, facilitating interactions with biological targets like enzymes or receptors.

Physicochemical Properties: Solubility varies significantly; for example, (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid is insoluble in water but dissolves in DMSO (ε = 46.7) and ethanol (ε = 24.3) . The dissociation constant (pKa) of the unsaturated analog is 2.81 ± 0.25, enabling acid-base titration for quantification .

Biological Relevance: Compounds with piperazine or morpholino groups (e.g., ) are explored as antimalarial or neuroactive agents due to their ability to modulate ion channels or enzyme activity .

Biological Activity

4-(5-Chloro-2-methylanilino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in pharmaceutical and biochemical research. Its unique structure combines a chlorinated aniline moiety with a butanoic acid derivative, which may influence its interactions with biological systems.

This compound can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding its biological activity and potential applications:

- Oxidation : Can yield quinones or other oxidized derivatives.

- Reduction : Capable of converting carbonyl groups to alcohols or nitro groups to amines.

- Substitution : The chlorine atom can be replaced with other nucleophiles, enhancing its reactivity.

The biological activity of this compound may involve its interaction with specific molecular targets, acting as either an inhibitor or activator of certain enzymes. The chlorinated aniline structure allows for interactions with aromatic amino acids in proteins, potentially altering their function and influencing various biochemical pathways.

Anticancer Potential

Research has indicated that compounds structurally similar to this compound exhibit anticancer properties. For instance, derivatives have been synthesized and tested against human cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast cancer). Promising results showed IC50 values ranging from 2.1 to 9.8 µM, indicating significant cytotoxicity compared to standard treatments like sorafenib .

Enzyme Interaction Studies

The compound's interactions with various enzymes have been investigated, highlighting its potential as a pharmaceutical agent. For example, studies suggest that it may inhibit specific enzymes involved in cancer progression or inflammation pathways .

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of related compounds on cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 11e | MCF-7 | 2.7 |

| 11e | HepG2 | 2.1 |

| Sorafenib | MCF-7 | 3.4 |

| Sorafenib | HepG2 | 2.2 |

These findings indicate that certain derivatives could be more effective than established treatments in inhibiting tumor growth .

Toxicity Assessments

Toxicity evaluations against normal cells revealed that the most active compounds had low toxicity levels comparable to sorafenib, suggesting a favorable safety profile for further development:

| Compound | Normal Cell Type | IC50 (µM) |

|---|---|---|

| 11e | Primary Rat Hepatocytes | 15.0 |

| 12e | Primary Rat Hepatocytes | 16.7 |

| Sorafenib | Primary Rat Hepatocytes | 13.4 |

These results support the potential therapeutic use of these compounds while minimizing adverse effects on healthy tissues .

Q & A

Basic: What are the common synthetic routes for 4-(5-Chloro-2-methylanilino)-4-oxobutanoic acid, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions between substituted anilines and dicarboxylic acid derivatives. A method analogous to the synthesis of (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid involves reacting 5-chloro-2-methylaniline with maleic anhydride in a solvent like acetic acid under reflux (60–80°C for 2–4 hours) . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry (1:1 molar ratio of aniline to anhydride), and controlling temperature to minimize side reactions. Post-synthesis purification often employs recrystallization from ethanol or aqueous ethanol .

Basic: What analytical techniques are critical for characterizing this compound, and how are they validated?

Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .

- NMR : ¹H NMR resolves aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~170 ppm) .

- Potentiometric Titration : Quantifies purity using acid-base titration (dissociation constant pKa ~2.8–3.0) .

Validation follows metrological guidelines: calibration with standards, repeatability testing (RSD < 2%), and comparison to literature spectra .

Advanced: How do crystallographic data resolve contradictions in proposed molecular conformations?

Single-crystal X-ray diffraction (performed using SHELX software) clarifies conformational ambiguities. For example, studies on analogs like 4-(4-iodoanilino)-2-methylene-4-oxobutanoic acid revealed planar amide linkages and non-covalent interactions (e.g., hydrogen bonding between carboxyl and anilino groups) that stabilize specific conformations . Discrepancies between computational models and experimental data are resolved by refining torsion angles and validating against crystallographic R-factors (target: <0.05) .

Advanced: What strategies mitigate solubility challenges during biological assays?

The compound’s low aqueous solubility (e.g., <0.1 mg/mL in water) necessitates solvent optimization. Co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) enhance solubility without denaturing proteins. Pre-saturation studies in PBS (pH 7.4) and stability tests under assay conditions (e.g., 37°C for 24 hours) are critical . For in vivo studies, prodrug derivatization (e.g., esterification of the carboxyl group) improves bioavailability .

Advanced: How can computational modeling predict reactivity and guide structural modifications?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attack. For example, the electron-withdrawing chloro substituent on the anilino ring increases electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles . Molecular docking (AutoDock Vina) screens derivatives for binding affinity to target enzymes (e.g., kinases), prioritizing candidates for synthesis .

Advanced: How does substituent variation impact biological activity, and what SAR trends emerge?

Structure-activity relationship (SAR) studies on analogs reveal:

- Chloro Substitution : Enhances antimicrobial activity by increasing lipophilicity (logP) and membrane penetration .

- Methyl Group Positioning : Ortho-methyl groups (as in 5-chloro-2-methylanilino) reduce steric hindrance, improving binding to enzyme active sites .

- Carboxyl Group : Essential for hydrogen bonding with biological targets; esterification or amidation modulates potency and selectivity .

Biological assays (e.g., MIC tests, enzyme inhibition) validate these trends, with IC50 values correlated to substituent electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.